8-(3-nitrophenyl)-7H-purin-6-amine
Beschreibung
Eigenschaften
CAS-Nummer |
17659-57-3 |
|---|---|
Molekularformel |
C11H8N6O2 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
8-(3-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-9)16-10(15-8)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChI-Schlüssel |
GVLCJBHCKGEKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NC(=C3N2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211595 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the indenoisoquinoline scaffold through cyclization reactions.
Functional group modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and stability. These modifications are carried out under controlled conditions, often involving the use of catalysts and specific reagents.
Industrial Production Methods
Industrial production of NSC 211595 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 211595 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 211595 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
NSC 211595 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying topoisomerase I inhibition and its effects on DNA replication and repair.
Biology: The compound is used to investigate cellular responses to DNA damage and the mechanisms of cell death.
Medicine: NSC 211595 is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase I, leading to the accumulation of DNA damage in cancer cells.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
NSC 211595 exerts its effects by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 211595 prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making NSC 211595 a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1. Structural and Functional Comparison of Purin-6-Amine Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| 8-(3-Nitrophenyl)-7H-purin-6-amine | 3-Nitrophenyl (8) | C₁₁H₈N₆O₂ | 256.22 | High electrophilicity, potential drug candidate |
| 8-(Allylsulfanyl)-9H-purin-6-amine | Allylsulfanyl (8) | C₈H₉N₅S | 207.25 | Metal coordination potential |
| N-Cyclopentyl-9H-purin-6-amine | Cyclopentyl (6-amine) | C₁₀H₁₃N₅ | 203.24 | PDE4B inhibition candidate |
| Kinetin | Furylmethyl (6-amine) | C₁₀H₉N₅O | 215.21 | Plant cytokinin activity |
| 6-(3-Bromophenyl)-7H-purin-2-amine | Bromophenyl (6) | C₁₁H₈BrN₅ | 298.12 | Halogen-mediated bioactivity |
Q & A
Q. What synthetic routes are recommended for 8-(3-nitrophenyl)-7H-purin-6-amine, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves coupling nitro-substituted aryl groups to the purine core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, in analogous purine derivatives, reactions using Pd(PPh₃)₄ as a catalyst with Na₂CO₃ as a base in a DME/H₂O solvent system yielded 54%–60% under reflux . Optimization can employ factorial design (e.g., varying catalyst loading, temperature, and solvent ratios) to identify critical parameters . Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, eluent: EtOAc/MeOH 5:1) .
Q. Which spectroscopic techniques are most effective for characterizing the nitro group and purine core?
- Methodological Answer :
- ¹H-NMR : Detect aromatic protons from the 3-nitrophenyl group (δ 7.5–8.5 ppm) and purine C2-H (δ ~8.2 ppm). Compare with reference spectra of similar compounds (e.g., 7-methyl-7H-purin-6-amine) .
- IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and purine ring vibrations (~1600–1680 cm⁻¹) .
- MS (ES+) : Confirm molecular ion peaks (e.g., m/z ~444.9 [MH⁺] in related purines) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Dock the nitro group into hydrophobic pockets and validate with free-energy scoring (ΔG ≤ -7.5 kcal/mol suggests strong binding) . Cross-reference with experimental IC₅₀ values from kinase inhibition assays .
Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer :
- Contradiction Analysis : If NMR peaks deviate from DFT-predicted shifts, consider tautomeric equilibria (e.g., 7H vs. 9H purine forms) or solvent effects. Use variable-temperature NMR to detect tautomerization .
- Validation : Compare with crystallographic data (if available) or synthesize a methylated derivative (e.g., 7-methyl analog) to stabilize the structure .
Q. What strategies optimize the compound’s solubility and bioavailability for in vitro studies?
- Methodological Answer :
- LogP Optimization : Calculate partition coefficients (e.g., iLOGP ~0.44 for similar purines ). Introduce hydrophilic substituents (e.g., -OH, -NH₂) while monitoring BBB permeability (use Caco-2 cell assays).
- Formulation : Prepare nanocrystalline suspensions via wet milling or use cyclodextrin inclusion complexes to enhance aqueous solubility .
Data Contradiction and Reproducibility
Q. How can researchers resolve conflicting bioactivity data across different assay conditions?
- Methodological Answer :
- Meta-Analysis : Systematically compare protocols (e.g., cell lines, incubation times). For example, adenosine receptor assays may yield variable results due to endogenous purine interference; include control experiments with adenosine deaminase .
- Statistical Rigor : Apply ANOVA to assess inter-experimental variability. Use standardized positive controls (e.g., known kinase inhibitors) to normalize data .
Experimental Design and Validation
Q. What factorial design parameters are critical for scaling up synthesis?
- Methodological Answer : A 2³ factorial design should evaluate:
- Factors : Catalyst concentration (0.5–2.0 mol%), temperature (80–120°C), solvent ratio (DME:H₂O from 4:1 to 1:1).
- Response Variables : Yield, purity (HPLC area %), reaction time.
- Analysis : Use response surface methodology (RSM) to identify optimal conditions .
Safety and Compliance
Q. What safety protocols are recommended for handling nitroaryl purines?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
